Hpk1-IN-3: A Technical Guide to its Mechanism of Action
Hpk1-IN-3: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a detailed technical overview of Hpk1-IN-3, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). It elucidates its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways involved.
Core Mechanism of Action
Hpk1-IN-3 is a potent, selective, and ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3][4] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that functions as a critical negative regulator of immune cell activation, particularly in T lymphocytes.[5][6][7]
The primary mechanism of Hpk1-IN-3 involves the direct inhibition of the HPK1 kinase activity.[8] In the context of T-cell activation, the T-cell receptor (TCR) engagement triggers a signaling cascade.[5] HPK1 is activated downstream of the TCR and subsequently phosphorylates the adaptor protein SLP-76 at the serine 376 residue (pSLP-76 S376).[7][8][9] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and proteasomal degradation of SLP-76.[8][10] The degradation of the SLP-76 signalosome effectively terminates the TCR signal, thus dampening T-cell activation, proliferation, and cytokine production.[6][10]
By competitively binding to the ATP pocket of HPK1, Hpk1-IN-3 blocks the phosphorylation of SLP-76.[1][4] This action prevents the degradation of the TCR signalosome, leading to sustained downstream signaling, enhanced T-cell activation and proliferation, and increased production of effector cytokines such as Interleukin-2 (IL-2).[8][9] Pharmacological inhibition of HPK1 with Hpk1-IN-3 has been shown to significantly elevate IL-2 levels in human peripheral blood mononuclear cells (PBMCs).[1][2][11] Furthermore, in other immune cells like dendritic cells, Hpk1-IN-3 treatment leads to a concentration-dependent increase in pro-inflammatory cytokines such as IL-6 and TNF-α.[1][2] This multifaceted immune enhancement makes HPK1 inhibition a promising strategy in immuno-oncology.[6][8]
Signaling Pathway and Inhibitor Interaction
The following diagram illustrates the T-cell receptor signaling pathway, highlighting the role of HPK1 and the intervention point of Hpk1-IN-3.
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of Hpk1-IN-3.
Quantitative Data Summary
The inhibitory potency and cellular activity of Hpk1-IN-3 have been characterized through various assays. The data is summarized below.
| Parameter | Target/Process | Value | Cell/Assay Type | Reference |
| IC50 | HPK1 (MAP4K1) | 0.25 nM | Biochemical Kinase Assay (TR-FRET) | [1][2][3][4] |
| EC50 | IL-2 Production | 108 nM | Human PBMCs | [1][2][11] |
| Selectivity | MAP4K Family | 1150x (vs MAP4K2), 4x (vs MAP4K3), 3423x (vs MAP4K4) | Kinome Screen | [4] |
| Selectivity | JAK Family | 1072x (vs JAK1), 262x (vs JAK2), 136x (vs JAK3) | Kinome Screen | [4] |
| Selectivity | Other Kinases | >10,000x (vs FTL3), >10,000x (vs LCK) | Kinome Screen | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key assays used to characterize Hpk1-IN-3.
Biochemical HPK1 Kinase Inhibition Assay (TR-FRET)
This assay quantitatively measures the direct inhibitory effect of Hpk1-IN-3 on the enzymatic activity of recombinant HPK1.[4][12]
Objective: To determine the IC50 value of Hpk1-IN-3 against HPK1.
Materials:
-
Recombinant HPK1 enzyme
-
Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)
-
ATP
-
Hpk1-IN-3 (or test compound)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.015% Brij-35
-
Quench Solution: 10 mM EDTA
-
Microplate reader capable of TR-FRET or capillary electrophoresis system
Procedure:
-
Prepare a serial dilution of Hpk1-IN-3 in the assay buffer.
-
In a microplate, add the assay buffer containing recombinant HPK1 enzyme (final concentration ~0.625 nM).
-
Add the Hpk1-IN-3 dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate (final concentration ~3 µM) and ATP (final concentration ~22 µM).
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 3 hours).
-
Terminate the reaction by adding the quench solution.
-
Quantify the amount of phosphorylated versus non-phosphorylated substrate using a suitable detection method like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or capillary electrophoresis.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Caption: Workflow for a typical HPK1 biochemical kinase inhibition assay.
Cellular IL-2 Production Assay in Human PBMCs
This assay measures the functional consequence of HPK1 inhibition in a primary human immune cell context.
Objective: To determine the EC50 value of Hpk1-IN-3 for the enhancement of T-cell cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.
-
Hpk1-IN-3
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA kit for human IL-2
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate at a determined density.
-
Prepare serial dilutions of Hpk1-IN-3 and add them to the cells.
-
Stimulate the T-cells within the PBMC population by adding anti-CD3/anti-CD28 antibodies. Include unstimulated and vehicle-only (DMSO) stimulated controls.
-
Incubate the plate for a specified period (e.g., 24-72 hours) in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a standard ELISA protocol.
-
Plot the IL-2 concentration against the logarithm of the Hpk1-IN-3 concentration and fit the curve to determine the EC50 value.
Logical Framework of Hpk1-IN-3 Action
The diagram below outlines the logical cause-and-effect relationship of Hpk1-IN-3's mechanism of action, from molecular interaction to the ultimate cellular response.
Caption: Logical flow of the mechanism of action for Hpk1-IN-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. abmole.com [abmole.com]
- 4. Probe HPK1-IN-3 | Chemical Probes Portal [chemicalprobes.org]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 11. Medchemexpress LLC HY-138568 5mg , HPK1-IN-3 CAS: Purity:>98%, Quantity: | Fisher Scientific [fishersci.com]
- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
